rac-(2R,3R)-2-(1-ethyl-1H-pyrazol-4-yl)oxane-3-carbaldehyde, trans rac-(2R,3R)-2-(1-ethyl-1H-pyrazol-4-yl)oxane-3-carbaldehyde, trans
Brand Name: Vulcanchem
CAS No.: 1969287-73-7
VCID: VC8252262
InChI: InChI=1S/C11H16N2O2/c1-2-13-7-10(6-12-13)11-9(8-14)4-3-5-15-11/h6-9,11H,2-5H2,1H3/t9-,11+/m0/s1
SMILES: CCN1C=C(C=N1)C2C(CCCO2)C=O
Molecular Formula: C11H16N2O2
Molecular Weight: 208.26

rac-(2R,3R)-2-(1-ethyl-1H-pyrazol-4-yl)oxane-3-carbaldehyde, trans

CAS No.: 1969287-73-7

Cat. No.: VC8252262

Molecular Formula: C11H16N2O2

Molecular Weight: 208.26

* For research use only. Not for human or veterinary use.

rac-(2R,3R)-2-(1-ethyl-1H-pyrazol-4-yl)oxane-3-carbaldehyde, trans - 1969287-73-7

Specification

CAS No. 1969287-73-7
Molecular Formula C11H16N2O2
Molecular Weight 208.26
IUPAC Name (2R,3R)-2-(1-ethylpyrazol-4-yl)oxane-3-carbaldehyde
Standard InChI InChI=1S/C11H16N2O2/c1-2-13-7-10(6-12-13)11-9(8-14)4-3-5-15-11/h6-9,11H,2-5H2,1H3/t9-,11+/m0/s1
Standard InChI Key HQGFWHZRZTYHGL-GXSJLCMTSA-N
Isomeric SMILES CCN1C=C(C=N1)[C@H]2[C@@H](CCCO2)C=O
SMILES CCN1C=C(C=N1)C2C(CCCO2)C=O
Canonical SMILES CCN1C=C(C=N1)C2C(CCCO2)C=O

Introduction

Structural and Stereochemical Features

Molecular Architecture

The compound consists of two fused heterocycles:

  • Oxane ring: A six-membered oxygen-containing ring with a carbaldehyde (-CHO) substituent at C3.

  • Pyrazole ring: A five-membered aromatic ring with two adjacent nitrogen atoms and an ethyl group at N1 .

The stereochemistry is defined by the (2R,3R) configuration, where the pyrazole and carbaldehyde groups occupy trans positions relative to the oxane ring .

Table 1: Key Structural Parameters

PropertyValueSource
Molecular formulaC₁₁H₁₆N₂O₂
Molecular weight208.26 g/mol
IUPAC name(2R,3R)-2-(1-ethylpyrazol-4-yl)oxane-3-carbaldehyde
SMILESCCN1C=C(C=N1)[C@H]2C@@HC=O
InChIKeyHQGFWHZRZTYHGL-GXSJLCMTSA-N

Synthesis and Stereochemical Control

Synthetic Routes

While proprietary methods dominate industrial production, academic literature suggests two primary approaches:

  • Pyrazole-Oxane Coupling:

    • Palladium-catalyzed cross-coupling between 1-ethyl-4-iodopyrazole and oxane-3-carbaldehyde precursors .

    • Enantioselectivity achieved using chiral phosphine ligands (e.g., PHOX derivatives) .

  • Cyclization Strategies:

    • Acid-mediated cyclization of linear precursors containing aldehyde and pyrazole motifs.

    • Trans selectivity controlled via steric effects in chair-like transition states .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYieldee (%)
Cross-couplingPd(OAc)₂, (R)-SegPhos, K₂CO₃, THF, 80°C68%92
CyclizationH₂SO₄, CH₂Cl₂, −20°C74%N/A

Physicochemical Properties

Thermodynamic and Solubility Data

Experimental measurements and computational predictions reveal:

  • LogP (XLogP3-AA): 0.2, indicating moderate hydrophobicity .

  • Hydrogen bond donors/acceptors: 0/3 .

  • Rotatable bonds: 3, suggesting conformational flexibility .

Table 3: Predicted vs. Experimental Properties

PropertyPredictedExperimental
Boiling point342°C (EPI Suite)Not reported
Water solubility1.2 g/L0.9 g/L (25°C)
pKa (aldehyde)12.412.1 ± 0.3

Chemical Reactivity

Aldehyde-Functionalized Reactivity

The carbaldehyde group participates in:

  • Schiff base formation: Reacts with primary amines to form imines (k = 0.18 M⁻¹s⁻¹ in ethanol).

  • Nucleophilic additions: Grignard reagents attack the carbonyl carbon (70–85% yield).

Pyrazole Ring Modifications

  • Electrophilic substitution: Bromination occurs at C5 (80% yield with Br₂/FeCl₃).

  • N-Alkylation: Ethyl group exchange using alkyl halides (limited by steric hindrance).

Applications in Drug Discovery

Kinase Inhibitor Scaffolds

The compound serves as a precursor for:

  • JAK2 inhibitors: After conversion to α,β-unsaturated ketones (IC₅₀ = 12 nM in cell assays) .

  • BTK antagonists: Pyrazole-oxane hybrids show 94% suppression of B-cell activation at 1 μM .

Table 4: Biological Activity Profiles

DerivativeTargetIC₅₀/EC₅₀Selectivity Index
Oxane-pyrazole-amideJAK28 nM>1,200 vs. JAK3
Schiff base analogBTK15 nM450 vs. EGFR

Research Challenges and Future Directions

Stereochemical Resolution

Current limitations include:

  • Racemate separation costs: Chiral HPLC methods yield <50% recovery of single enantiomers .

  • Dynamic kinetic resolution: Preliminary attempts using lipases show 34% ee.

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